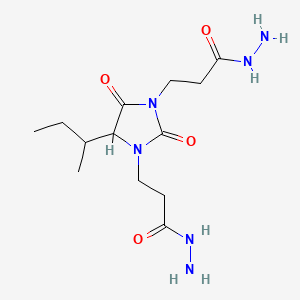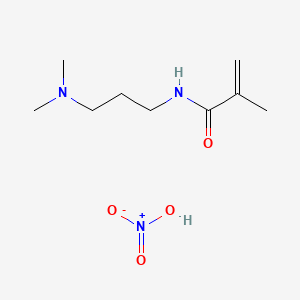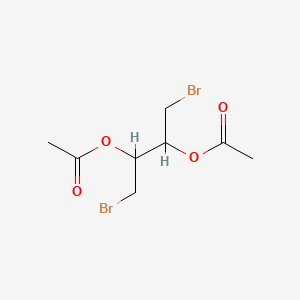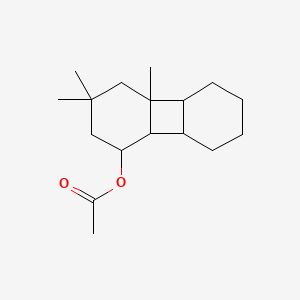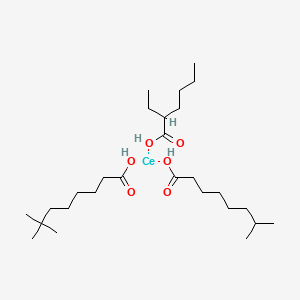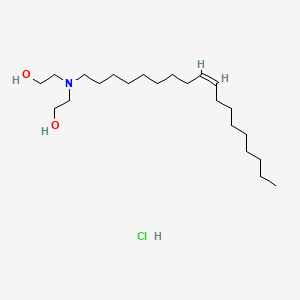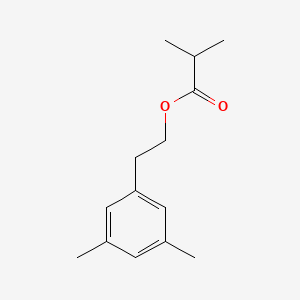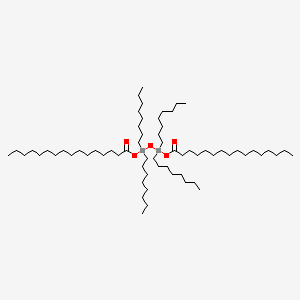
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane is a chemical compound with the molecular formula C64H130O5Sn2 and a molecular weight of 1217.12 g/mol . This compound is known for its unique structure, which includes two tin atoms bonded to octyl and hexadecyl groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves several steps. One common method includes the reaction of dioctyltin oxide with hexadecanoic acid under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The compound can undergo substitution reactions where the octyl or hexadecyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane: This compound has a similar structure but with butyl and dodecyl groups instead of octyl and hexadecyl groups.
1,1,3,3-Tetraoctyl-1,3-bis((1-oxooctadec-9-enyl)oxy)distannoxane: This variant includes octadec-9-enyl groups, providing different chemical properties. The uniqueness of this compound lies in its specific combination of octyl and hexadecyl groups, which confer distinct reactivity and applications.
Properties
CAS No. |
85938-47-2 |
|---|---|
Molecular Formula |
C64H130O5Sn2 |
Molecular Weight |
1217.1 g/mol |
IUPAC Name |
[[hexadecanoyloxy(dioctyl)stannyl]oxy-dioctylstannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-5-7-8-6-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
NFUQPAQTGMPBOM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




